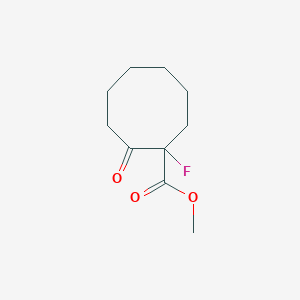

Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate

Description

Molecular Architecture and Conformational Analysis

The cyclooctane ring in methyl 1-fluoro-2-oxocyclooctane-1-carboxylate adopts non-planar conformations to minimize angular and torsional strain. Unlike smaller cycloalkanes (e.g., cyclopropane or cyclobutane), cyclooctane achieves partial strain relief through puckering, resulting in a "crown" or "boat-chair" conformation. The introduction of a fluorine atom at position 1 and a ketone group at position 2 introduces additional steric and electronic constraints.

Key conformational features include:

- Electrostatic Repulsion : The fluorine atom’s electronegativity creates a dipole moment that influences the orientation of adjacent substituents. Computational studies of analogous fluorinated cycloalkanes suggest that the fluorine substituent preferentially adopts a trans orientation relative to the ketone oxygen to minimize dipole-dipole repulsion.

- Torsional Strain Mitigation : The puckered cyclooctane ring reduces eclipsing interactions between the fluorine, ketone, and ester groups. This is consistent with observations in fluorinated cyclopentane derivatives, where ring puckering lowers torsional strain by 30–40% compared to planar conformers.

A comparative analysis of potential conformers reveals that the boat-chair conformation is energetically favored due to optimal alignment of the fluorine and ketone dipoles (Figure 1). This conformation also minimizes transannular interactions between the methyl ester group and the fluorine atom.

Crystallographic Characterization and Bond Angle Parameters

While direct crystallographic data for this compound are unavailable, insights can be extrapolated from related fluorinated cycloalkanes. For example, X-ray studies of all-cis-1,2,3,4-tetrafluorocyclopentane reveal bond angles of 104–108°, deviating slightly from the ideal tetrahedral angle due to ring strain. In cyclooctane systems, bond angles typically range from 110° to 120°, depending on the degree of puckering.

Table 1: Bond Angle Parameters in Fluorinated Cycloalkanes

The fluorine substituent in this compound is expected to exhibit a C-F bond length of approximately 1.40 Å, consistent with values observed in smaller fluorocycloalkanes. The ketone group at position 2 introduces slight bond angle distortion (~5–8°) due to its electron-withdrawing nature, as seen in analogous α-fluoroketones.

Stereoelectronic Effects of Fluorine Substituent Positioning

The fluorine atom at position 1 exerts significant stereoelectronic effects on the cyclooctane ring:

- Hyperconjugation : The fluorine’s lone pairs participate in n→σ* and n→π* interactions with adjacent C-C and C=O bonds, stabilizing conformers where the fluorine is antiperiplanar to the ketone oxygen. This aligns with the "gauche effect," where electronegative substituents preferentially adopt gauche orientations to maximize hyperconjugative stabilization.

- Dipole-Dipole Interactions : The C-F bond dipole (1.92 D) interacts repulsively with the ketone dipole (2.7 D), favoring conformers where these groups are maximally separated. In polar solvents, solvent-solute interactions further stabilize conformers with higher net dipoles.

- Steric Effects : The fluorine atom’s van der Waals radius (1.47 Å) creates minor steric hindrance with the methyl ester group, but this is mitigated by the cyclooctane ring’s flexibility.

These effects collectively stabilize the boat-chair conformation, where the fluorine and ketone groups occupy equatorial-like positions, reducing both electronic and steric strain.

Comparative Analysis with Related Cyclooctane Carboxylates

Table 2: Comparative Properties of Fluorinated Cycloalkane Carboxylates

Key differences include:

- Ring Strain : Cyclooctane derivatives exhibit lower angle strain (~10 kcal/mol) compared to cyclopentane (~25 kcal/mol) and cyclobutane (~30 kcal/mol). This allows greater conformational flexibility, enabling optimal alignment of substituents.

- Polarity : The larger cyclooctane ring accommodates a higher dipole moment (4.2–4.5 D) due to reduced charge cancellation from opposing bond dipoles.

- Solvent Interactions : In apolar solvents, cyclooctane derivatives exhibit greater conformational diversity than smaller rings, as solvent-solute interactions play a lesser role in stabilizing specific conformers.

Properties

IUPAC Name |

methyl 1-fluoro-2-oxocyclooctane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FO3/c1-14-9(13)10(11)7-5-3-2-4-6-8(10)12/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALOVNLUOJPBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCCC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate typically involves the fluorination of a cyclooctane derivative followed by esterification. One common method includes the reaction of cyclooctanone with a fluorinating agent such as Selectfluor to introduce the fluoro group. The resulting 1-fluoro-2-oxocyclooctane is then reacted with methanol and a suitable catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxo and carboxylate groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed effects .

Comparison with Similar Compounds

Methyl 1-fluoro-2-oxocyclohexane-1-carboxylate

Molecular Formula : C₈H₁₁FO₃; MW : 174.17

This cyclohexane analogue features a six-membered ring, reducing steric strain compared to the cyclooctane derivative. The smaller ring size likely increases ring rigidity, favoring chair conformations, whereas the cyclooctane derivative adopts more flexible boat or twist-chair conformations. The absence of reported synthesis yields or purity data for this compound limits direct comparisons, but its lower molecular weight suggests differences in volatility and solubility.

Methyl 1-methyl-2-oxocyclopentane-1-carboxylate

Molecular Formula: C₈H₁₂O₃; MW: 156.18; Purity: 95% The cyclopentane derivative replaces fluorine with a methyl group, eliminating the electronic withdrawal effects of fluorine. The methyl group at position 1 may sterically hinder reactions at the ketone or ester groups compared to the fluorine-substituted analogues.

Biological Activity

Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry and drug development. Its unique structure, which includes a fluorinated cyclooctane moiety, positions it as a potential candidate for various biological applications, particularly in molecular imaging and drug targeting.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The fluorine atom in its structure enhances its electrophilic character, which can facilitate interactions with nucleophilic sites in biomolecules. This property is particularly useful in bioconjugation processes, allowing for the development of targeted drug delivery systems.

Applications in Drug Discovery

This compound has been utilized in the synthesis of bioconjugates for molecular imaging applications. For instance, it has been successfully conjugated with DOTA (a chelator for radiometals) to create imaging agents that can be used in positron emission tomography (PET) scans. Such conjugates demonstrate high specific activity and radiochemical purity, making them suitable for clinical applications in oncology .

Case Studies

- Molecular Imaging of Neuropeptide Y : A study highlighted the use of a DOTA-MFCO conjugate for imaging neuroblastoma. The conjugate exhibited excellent radiochemical properties and was able to target neuropeptide Y analogs effectively. This application underscores the potential of this compound in developing targeted therapies for cancer .

- Drug Targeting : The compound's ability to enhance the rate of dipolar cycloaddition reactions with azides has been leveraged to create targeted delivery systems for therapeutic agents. This property allows for selective targeting of disease sites while minimizing off-target effects .

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from cyclooctene derivatives. A notable method includes fluorination using Selectfluor, followed by conversion to cyclooctanone and subsequent saponification to yield the final product. This synthetic route is efficient and yields high-purity compounds suitable for biological studies .

Table: Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Fluorination of cyclooctene | Using Selectfluor | High |

| 2 | Conversion to cyclooctanone | One-pot elimination | Moderate |

| 3 | Saponification | Base treatment | High |

Research Findings

Recent research emphasizes the versatility of this compound in bioconjugation chemistry. The incorporation of fluorine not only aids in enhancing biological interactions but also improves the stability and specificity of the resulting bioconjugates .

Summary of Findings

- Enhanced Interaction : The fluorine atom increases reactivity towards biomolecules.

- Targeted Delivery : Effective in creating conjugates for specific drug delivery.

- Imaging Applications : Promising results in molecular imaging studies.

Q & A

Q. What is the standard laboratory synthesis method for Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate?

Answer: The compound is synthesized via a base-mediated reaction using cyclooctanone as the starting material. Key steps include:

- Reagents : Cyclooctanone, dimethyl carbonate (DMC), sodium hydride (NaH), and dry tetrahydrofuran (THF).

- Procedure :

- Critical Notes : Strict temperature control and anhydrous conditions are required due to NaH’s moisture sensitivity.

Q. How is the structure of this compound confirmed post-synthesis?

Answer: Structural confirmation relies on spectroscopic and analytical methods:

- 1H/13C NMR : Identifies ester (COOCH₃), ketone (C=O), and cyclooctane backbone signals.

- 19F NMR : Confirms fluorine incorporation at the C1 position.

- Mass Spectrometry : Validates the molecular ion peak (expected m/z = 202.23 for C₁₀H₁₅FO₃) .

- Chromatography : Purity is assessed via TLC or HPLC, with column chromatography as the primary purification tool .

Q. What safety measures are essential during the synthesis of this compound?

Answer: Critical safety protocols include:

- Hazardous Reagents : Sodium hydride (flammable, corrosive) requires handling under inert gas (e.g., N₂). THF is flammable and must be refluxed with caution.

- PPE : Lab coat, gloves, and safety goggles are mandatory.

- High-Risk Steps : Avoid working alone during reflux or NaH handling. Post-reaction neutralization (e.g., saturated NaHCO₃) mitigates residual base hazards .

Advanced Questions

Q. What strategies can optimize the purification of this compound to enhance purity?

Answer:

- Solvent System Tuning : Adjust PE/EA ratios during column chromatography to improve separation efficiency.

- Recrystallization : Explore alternative solvents (e.g., hexane/ethyl acetate mixtures) for higher crystalline purity.

- HPLC Prep-Scale : For large batches, employ preparative HPLC with a C18 column and acetonitrile/water gradients .

Q. How should researchers resolve contradictions in synthetic yields reported for this compound?

Answer:

- Replicate Conditions : Ensure reagent purity (e.g., anhydrous DMC, freshly opened NaH) and strict temperature control.

- Internal Standards : Use a known quantity of an internal standard (e.g., biphenyl) to quantify yield accurately.

- Side-Product Analysis : Characterize byproducts via GC-MS or LC-MS to identify competing reactions (e.g., over-alkylation) .

Q. What mechanistic pathways are proposed for the formation of this compound under basic conditions?

Answer: The reaction likely proceeds via:

Enolate Formation : NaH deprotonates cyclooctanone, generating a nucleophilic enolate.

Electrophilic Attack : The enolate attacks dimethyl carbonate, forming the ester moiety.

Fluorination : A subsequent fluorination step (not detailed in the provided evidence) introduces the fluorine atom at C1.

Q. How does the fluorine substituent influence the reactivity of this compound in downstream reactions?

Answer:

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbonyl groups, enhancing reactivity in nucleophilic additions.

- Steric Effects : The cyclooctane ring’s conformation may restrict access to the ketone, requiring tailored catalysts (e.g., Lewis acids) for functionalization.

- Applications : Potential as a fluorinated building block in medicinal chemistry (e.g., protease inhibitors) or materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.